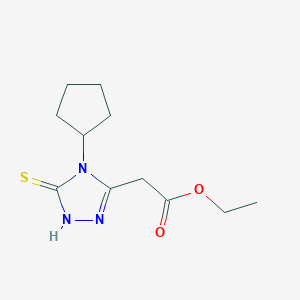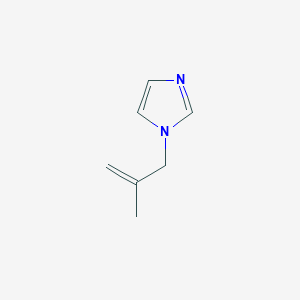
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3-FPPC) is a fluorinated pyrazole compound that has been widely studied in the field of chemical synthesis, scientific research applications, and biochemical and physiological effects. This compound has been studied for its potential as a reagent in chemical synthesis and its ability to interact with a variety of biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Pyrazole Compounds : Pyrazole compounds, including analogs of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized using condensation reactions with chalcones. These compounds are characterized using X-ray crystal structure determination, providing insights into their structural properties (Loh et al., 2013).
Infrared Spectrum and Structural Properties : Studies on the molecular structure, vibrational frequencies, and molecular docking of similar pyrazole derivatives have been conducted. These studies help in understanding the stability and charge transfer within the molecule, and its potential in nonlinear optics (Mary et al., 2015).
Synthesis of Derivatives and Potential Applications
Antimicrobial Activity of Chitosan Schiff Bases : Pyrazole derivatives have been used to synthesize Schiff bases of chitosan, which show significant antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).
Synthesis of Aza- and Diazaphenanthrene Derivatives : Utilizing this compound in the synthesis of these derivatives showcases its role in creating complex organic compounds with potential biological and chemical applications (Kozlov & Gusak, 2007).
Synthesis of Heterocyclic Molecules for Various Biological Activities : Pyrazole derivatives are used as synthons for creating new heterocycles. These compounds have been tested for antimicrobial, anti-inflammatory, and analgesic activities, demonstrating the diverse biological applications of these derivatives (Abdel-Wahab et al., 2012).
Molecular Docking and Drug Efficacy Studies
- Molecular Docking and Biological Properties : Pyrazole carbaldehyde derivatives have been synthesized and their antioxidant, anti-breast cancer, and anti-inflammatory properties have been evaluated. Molecular docking studies indicate potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Fluorescence and Sensing Applications
- Highly Fluorescent Dyes with Pyrazole Derivatives : The synthesis of compounds containing a pyrazole structure demonstrates their application in creating fluorescent dyes, useful in various sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENGWFNHUIVIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243595 | |
| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879996-62-0 | |
| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B3430982.png)


![{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B3431013.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)


